molecular formula C7H6F10O3S B12068036 3-Fluoropropyl nonafluorobutanesulfonate CAS No. 1346521-48-9

3-Fluoropropyl nonafluorobutanesulfonate

Cat. No.: B12068036
CAS No.: 1346521-48-9
M. Wt: 360.17 g/mol
InChI Key: ZRUYMVJXOCJETF-UHFFFAOYSA-N
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Description

3-Fluoropropyl nonafluorobutanesulfonate is a fluorinated sulfonate ester characterized by a nonafluorobutanesulfonyl group (C₄F₉SO₃–) linked to a 3-fluoropropyl moiety. This compound combines the strong electron-withdrawing properties of perfluorinated chains with the reactivity of a sulfonate ester. Applications span electrochemical systems, such as fuel cell electrolytes, where fluorinated additives enhance stability and ion transport .

Properties

CAS No.

1346521-48-9

Molecular Formula

C7H6F10O3S

Molecular Weight

360.17 g/mol

IUPAC Name

3-fluoropropyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C7H6F10O3S/c8-2-1-3-20-21(18,19)7(16,17)5(11,12)4(9,10)6(13,14)15/h1-3H2

InChI Key

ZRUYMVJXOCJETF-UHFFFAOYSA-N

Canonical SMILES

C(COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF

Origin of Product

United States

Preparation Methods

The synthesis of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired ester through a series of substitution and elimination steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon atoms electrophilic.

    Oxidation and Reduction: While the compound is highly stable, it can undergo oxidation and reduction under specific conditions, often involving strong oxidizing or reducing agents.

    Elimination Reactions: The compound can also undergo elimination reactions, particularly in the presence of bases, leading to the formation of alkenes.

Common reagents used in these reactions include sodium dithionite, sodium bicarbonate, and various nucleophiles and bases. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity of nearby functional groups. This can lead to the stabilization of transition states in chemical reactions, making the compound an effective catalyst. Additionally, the compound’s resistance to degradation allows it to maintain its activity over extended periods, making it useful in long-term applications .

Comparison with Similar Compounds

Potassium Nonafluorobutanesulfonate (C₄F₉SO₃K)

  • Structure: Ionic salt of nonafluorobutanesulfonic acid.
  • Physical Properties : White powder, 98% purity, high thermal stability .
  • Applications : Used as an electrolyte additive in phosphoric acid fuel cells (PAFCs) to mitigate acid leaching and improve oxygen reduction kinetics .
  • Key Difference : Unlike the esterified 3-fluoropropyl derivative, the potassium salt dissociates into free sulfonate ions, enhancing ionic conductivity in polar solvents .

3-Fluoropropyl 4-Methylbenzenesulfonate (C₁₀H₁₃FO₃S)

  • Structure : Tosylate ester with a 3-fluoropropyl group.
  • Physical Properties : Solid, 95% purity, used in small-scale syntheses (1–5 g) .
  • Applications: Serves as a alkylating agent in pharmaceutical synthesis (e.g., BBR-F, a bioactive isoquinolinium chloride) .
  • Key Difference : The aromatic sulfonate group (tosyl) is a superior leaving group compared to perfluorinated sulfonates, making it more reactive in nucleophilic substitutions .

Potassium Perfluorohexanesulfonate (C₆F₁₃SO₃K)

  • Structure : Longer perfluoroalkyl chain (C₆ vs. C₄).
  • Physical Properties : White powder, 98% purity .
  • Applications : PAFC additive; longer fluorinated chains may improve hydrophobicity but increase viscosity and cost .
  • Key Difference : The extended fluorocarbon chain enhances electrochemical stability but reduces solubility in phosphoric acid compared to C₄F₉SO₃K .

Comparative Data Table

Compound Molecular Formula Purity Physical State Primary Application Key Advantage Reference
3-Fluoropropyl nonafluorobutanesulfonate C₇H₅F₁₀O₃S* N/A Likely liquid Fuel cell additives Combines fluorostability with ester reactivity
Potassium nonafluorobutanesulfonate C₄F₉SO₃K 98% White powder PAFC electrolytes High ionic conductivity
3-Fluoropropyl 4-methylbenzenesulfonate C₁₀H₁₃FO₃S 95% Solid Pharmaceutical alkylation Superior leaving-group ability
Potassium perfluorohexanesulfonate C₆F₁₃SO₃K 98% White powder PAFC additives Enhanced hydrophobicity

*Inferred formula based on structural analogy.

Research Findings and Mechanistic Insights

  • Electrochemical Performance: Nonafluorobutanesulfonate derivatives (C₄F₉SO₃–) exhibit optimal balance between chain length and solubility in PAFCs, outperforming longer-chain analogs like C₆F₁₃SO₃K in limiting current density measurements .
  • Reactivity in Synthesis: 3-Fluoropropyl 4-methylbenzenesulfonate’s tosyl group facilitates efficient alkylation in drug synthesis (e.g., BBR-F inhibits hepatocellular carcinoma cell proliferation at IC₅₀ ≈ 2.5 μM) .
  • Thermal Stability : Perfluorinated sulfonates resist decomposition at high temperatures (>200°C), critical for fuel cell operation .

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